Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-
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Overview
Description
4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperazin-1-yl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one typically involves the reaction of 4-methylpiperazine with a suitable chromen-2-one precursorThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The 4-methylpiperazin-1-yl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Cyclization: Cyclization reactions may require the use of strong acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 4-(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Uniqueness
4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
51685-33-7 |
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Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C14H15N3O4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)21-14(18)13(12)17(19)20/h2-5H,6-9H2,1H3 |
InChI Key |
YENAYOJVUHVETP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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